Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride
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Overview
Description
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a methyl ester and hydrochloride group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Mechanism of Action
Target of Action
Related compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-metiq) have been shown to interact with dopaminergic neurons .
Mode of Action
It’s worth noting that 1-metiq, a related compound, has been shown to prevent the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (mpp (+)) and other endogenous neurotoxins . It has also been reported to demonstrate neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
Biochemical Pathways
Related compounds like 1-metiq have been associated with the dopaminergic system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar core structure but lacking the methyl ester and hydrochloride groups.
6,7,8-Trimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with additional methoxy groups, which may alter its chemical and biological properties.
Uniqueness
Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-8-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-13(2)8-14-7-10-9(12(15)16-3)5-4-6-11(10)13;/h4-6,14H,7-8H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVSEMFBAGPWBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C(C=CC=C21)C(=O)OC)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745266 |
Source
|
Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203686-89-8 |
Source
|
Record name | 8-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-4,4-dimethyl-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203686-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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